molecular formula C7H6BFO3 B15386180 7-fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol

7-fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol

Cat. No.: B15386180
M. Wt: 167.93 g/mol
InChI Key: VUKNUBXFXYOUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluorobenzo[c][1,2]oxaborole-1,6(3H)-diol (CAS 1629140-80-2) is a fluorinated benzoxaborole derivative of high interest in medicinal chemistry and agricultural science research. The benzoxaborole core, characterized by a boron atom embedded in a fused heterocyclic system, is a privileged scaffold known for its diverse biological activity . This compound serves as a key synthetic intermediate, particularly in the development of novel anti-infective agents. Research on closely related fluoro-substituted benzoxaboroles has demonstrated significant potential as anti-Wolbachia antibiotics . These compounds are being investigated for their macrofilaricidal properties in the treatment of filarial infections such as Onchocerciasis (river blindness) and Lymphatic filariasis . The incorporation of a fluorine atom at the 7-position is a critical structural modification, as the position of the fluorine substituent is known to profoundly influence the lipophilicity, acidity, and overall biological efficacy of benzoxaborole compounds . Furthermore, structural analogs of this compound have shown impressive in vitro fungicidal activity against various plant pathogenic fungi, suggesting its value as a template molecule for the development of new fungicidal agents . The mechanism of action for bioactive benzoxaboroles is often attributed to their unique ability to interact with enzyme targets, such as Leucyl-tRNA Synthetase (LeuRS), inhibiting essential biological processes . Researchers can utilize this building block to explore structure-activity relationships and develop new therapeutic or agrochemical candidates. For handling, this reagent requires storage in an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H6BFO3

Molecular Weight

167.93 g/mol

IUPAC Name

7-fluoro-1-hydroxy-3H-2,1-benzoxaborol-6-ol

InChI

InChI=1S/C7H6BFO3/c9-7-5(10)2-1-4-3-12-8(11)6(4)7/h1-2,10-11H,3H2

InChI Key

VUKNUBXFXYOUGM-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2F)O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : Unlike Crisaborole, which features a 4-fluorophenyl group, 7-F-BOD has direct fluorination on the benzooxaborole core. This likely alters electronic density and target binding .
  • Synthesis Complexity : 7-F-BOD requires hydrogenation under high-pressure H₂, whereas Crisaborole synthesis employs milder base-mediated etherification. However, the latter uses DMF and heating, which pose environmental and safety concerns .
Reactivity and Functionalization
  • Hydroxyl Groups: Both 7-F-BOD and its non-fluorinated analog undergo esterification or etherification at the 1- and 6-hydroxyl groups. For example, 7-F-BOD reacts with pleuromutilin derivatives to form anti-infective agents .
  • Boron Reactivity : The boron atom in benzooxaboroles facilitates reversible interactions with biological nucleophiles (e.g., hydroxyl groups in enzymes), a property exploited in both 7-F-BOD and Crisaborole .

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